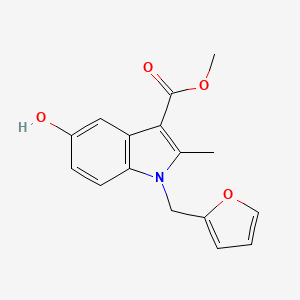

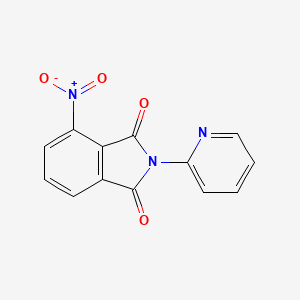

![molecular formula C16H16N2O3 B5588636 3-(3,4,5-三甲氧基苯基)咪唑并[1,5-a]吡啶](/img/structure/B5588636.png)

3-(3,4,5-三甲氧基苯基)咪唑并[1,5-a]吡啶

描述

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines, including compounds like 3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine, can be achieved through various methods. Notably, an electrochemical [4 + 1] tandem sp^3(C–H) double amination process allows for the direct synthesis of these compounds from acetophenones with pyridine ethylamines, using ammonium iodide as a redox mediator. This represents a one-step synthesis method that bypasses the conventional multi-step processes, highlighting a significant advancement in the field of synthetic organic chemistry (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridines is foundational to their chemical behavior and properties. The imidazo[1,5-a]pyridine core provides a stable platform for the generation of stable N-heterocyclic carbenes, offering a versatile architecture for further chemical modifications and applications (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridines engage in a wide range of chemical reactions, reflecting their versatile chemical properties. For example, they participate in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the synthesis of fully substituted furans. This demonstrates their capacity for tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, showcasing the breadth of organic synthesis pathways they are involved in (Pan et al., 2010).

Physical Properties Analysis

The physical properties of imidazo[1,5-a]pyridines, such as their fluorescence and solid-state emission characteristics, can be influenced by various substituents. These properties are crucial for applications in materials science and photophysical research. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer show notable emission characteristics, highlighting their potential in the development of photoluminescent materials (Stasyuk et al., 2012).

科学研究应用

电化学合成

3-(3,4,5-三甲氧基苯基)咪唑并[1,5-a]吡啶衍生物,特别是3-酰基咪唑并[1,5-a]吡啶,在药物开发中具有重要意义。一种创新方法涉及用吡啶乙胺对苯乙酮进行电化学串联sp3 (C–H)双胺化。该方法提供了一步合成,用碘化铵作为氧化还原介体代替传统的3步反应过程(Wang et al., 2022)。

抗癌特性

咪唑并[1,5-a]吡啶的偶联物已被合成并评估了其对各种人癌细胞系的抗增殖活性。值得注意的是,该系列中的特定化合物表现出显着的细胞毒性和抑制某些癌细胞中微管装配形成的能力。它们的凋亡诱导能力也通过各种检测得到证实(Mullagiri et al., 2018)。

广泛的医药应用

咪唑并[1,5-a]吡啶是药物化学中一种多用途的骨架。它已在广泛的治疗领域中找到应用,包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒、抗糖尿病和杀虫活性。该化合物的结构已在各种上市制剂中得到体现,从而导致新型治疗剂的持续研究和开发(Deep et al., 2016)。

荧光探针开发

咪唑并[1,5-a]吡啶基化合物已被开发为荧光探针。它们的光物理性质使它们成为细胞膜探针的合适候选者,有助于研究膜动力学、水化和流动性,这对于监测细胞健康和探索生化途径至关重要(Renno et al., 2022)。

稳定的N-杂环卡宾

咪唑并[1,5-a]吡啶骨架为生成新型稳定的N-杂环卡宾提供了一个平台。该应用在有机金属化学领域具有重要意义,其中这些卡宾可以与各种金属形成配合物(Alcarazo et al., 2005)。

作用机制

未来方向

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

属性

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-11(9-14(20-2)15(13)21-3)16-17-10-12-6-4-5-7-18(12)16/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKFRXYNCDDWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC=C3N2C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4,5-Trimethoxyphenyl)imidazo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

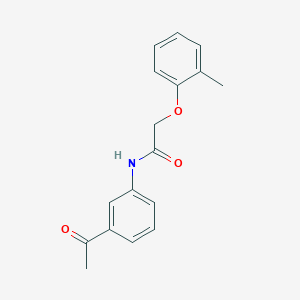

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

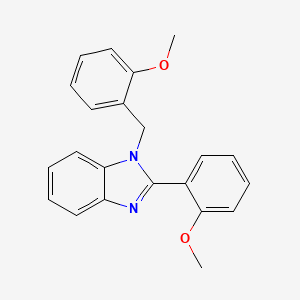

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine](/img/structure/B5588612.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)

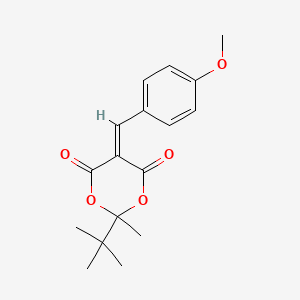

![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)